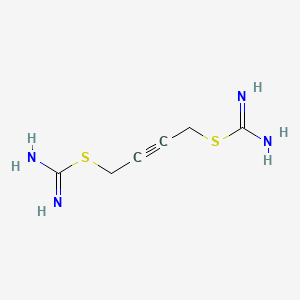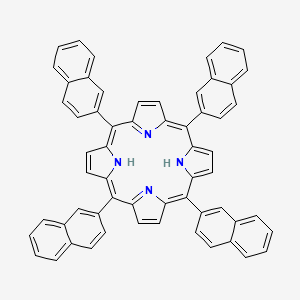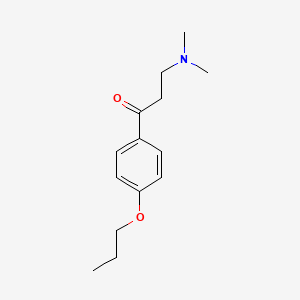![molecular formula C34H26N4O2 B11702705 N4,N4'-Bis(3-methylphenyl)-[2,2'-biquinoline]-4,4'-dicarboxamide](/img/structure/B11702705.png)
N4,N4'-Bis(3-methylphenyl)-[2,2'-biquinoline]-4,4'-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4’-Bis(3-methylphenyl)-[2,2’-biquinoline]-4,4’-dicarboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biquinoline core with carboxamide groups and methylphenyl substituents, making it an interesting subject for research in organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4’-Bis(3-methylphenyl)-[2,2’-biquinoline]-4,4’-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biquinoline core: This can be achieved through a coupling reaction of quinoline derivatives under specific conditions.
Introduction of carboxamide groups: The carboxamide groups are introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.
Attachment of methylphenyl groups: The final step involves the substitution reaction where methylphenyl groups are attached to the nitrogen atoms of the carboxamide groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl groups, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the biquinoline core, potentially converting it to a more saturated structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated biquinoline derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the design of novel therapeutic agents targeting specific biological pathways.
Biological Probes: It can be used as a fluorescent probe for studying cellular processes and interactions.
Industry:
Material Science: The compound’s stability and electronic properties make it a candidate for developing advanced materials with specific functionalities.
Sensors: It can be incorporated into sensor devices for detecting environmental pollutants or biological analytes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In the context of organic electronics, it facilitates charge transport by acting as a hole-transporting material. The biquinoline core and carboxamide groups play a crucial role in stabilizing the charge carriers and enhancing the overall efficiency of the device.
Comparison with Similar Compounds
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Known for its hole-transporting properties in OLEDs.
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine: Used in optoelectronic devices for its blue light-emitting capabilities.
Uniqueness: N4,N4’-Bis(3-methylphenyl)-[2,2’-biquinoline]-4,4’-dicarboxamide stands out due to its biquinoline core, which provides unique electronic properties and stability. This makes it particularly suitable for applications requiring high performance and durability.
Properties
Molecular Formula |
C34H26N4O2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[4-[(3-methylphenyl)carbamoyl]quinolin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H26N4O2/c1-21-9-7-11-23(17-21)35-33(39)27-19-31(37-29-15-5-3-13-25(27)29)32-20-28(26-14-4-6-16-30(26)38-32)34(40)36-24-12-8-10-22(2)18-24/h3-20H,1-2H3,(H,35,39)(H,36,40) |
InChI Key |
AMISTCQOLJSOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C(=C4)C(=O)NC6=CC=CC(=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11702629.png)
![Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B11702632.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)](/img/structure/B11702635.png)


![2-{[(5-bromo-2-methylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11702647.png)
![N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11702656.png)
![3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide](/img/structure/B11702660.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702696.png)
![N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B11702706.png)
![N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11702710.png)
